molecular formula C9H8F2O3 B13277540 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid

3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B13277540
M. Wt: 202.15 g/mol
InChI Key: CDHMWFKPZZLKDB-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-difluorophenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2,5-difluorophenylboronic acid with an appropriate halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(2,5-Difluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the hydroxypropanoic acid moiety.

    3,5-Difluorophenylboronic acid: Similar structure with fluorine atoms at different positions.

    3-(2,5-Difluorophenyl)propanoic acid: Lacks the hydroxy group.

Uniqueness

3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the difluorophenyl group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

CDHMWFKPZZLKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)O)F

Origin of Product

United States

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